molecular formula C11H7F3 B11904098 1-(Difluoromethyl)-5-fluoronaphthalene

1-(Difluoromethyl)-5-fluoronaphthalene

Cat. No.: B11904098
M. Wt: 196.17 g/mol
InChI Key: ANGNGMADHNMCKX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-fluoronaphthalene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts such as nickel or palladium to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide in the presence of suitable catalysts. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-fluoronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Methyl-substituted naphthalenes

    Substitution: Halogenated or nitrated naphthalenes

Scientific Research Applications

1-(Difluoromethyl)-5-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-fluoronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom’s electronegativity can also affect the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-5-fluoronaphthalene
  • 1-(Difluoromethyl)-2-fluoronaphthalene
  • 1-(Difluoromethyl)-5-chloronaphthalene

Comparison: 1-(Difluoromethyl)-5-fluoronaphthalene is unique due to the specific positioning of the difluoromethyl and fluorine groups on the naphthalene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to 1-(Trifluoromethyl)-5-fluoronaphthalene, the difluoromethyl group provides different electronic and steric effects, potentially leading to distinct chemical and biological properties .

Properties

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

IUPAC Name

1-(difluoromethyl)-5-fluoronaphthalene

InChI

InChI=1S/C11H7F3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,11H

InChI Key

ANGNGMADHNMCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C(F)F

Origin of Product

United States

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